![molecular formula C17H25BO5 B1272636 Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480438-75-3](/img/structure/B1272636.png)

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

Vue d'ensemble

Description

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate is a chemical compound that is part of a broader class of organic compounds known for their utility in organic synthesis and medicinal chemistry. These compounds often serve as intermediates in the synthesis of various biologically active molecules, including pharmaceuticals like crizotinib .

Synthesis Analysis

The synthesis of tert-butyl carbonates and related compounds typically involves substitution reactions or catalyzed transformations. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of cyclic carbonates under mild reaction conditions . Similarly, silver-catalyzed cyclizations of tert-butyl 3-oxopent-4-ynoates result in the formation of hydroxypyrone or pulvinone structures, depending on the reaction conditions . The synthesis of tert-butyl aminocarbonate, a compound that can acylate amines, is achieved by reacting hydroxylamine with di-tert-butyl dicarbonate . Additionally, tert-butyl carbonates are used as intermediates in the preparation of metal chelators, such as in the synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane .

Molecular Structure Analysis

The molecular structure of tert-butyl carbonates and their derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and MS, as well as X-ray crystallography. For example, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by these methods and further analyzed using density functional theory (DFT) to compare the calculated molecular structure with the experimental data . The molecular electrostatic potential and frontier molecular orbitals of these compounds have also been investigated to understand their physicochemical properties .

Chemical Reactions Analysis

Tert-butyl carbonates participate in a variety of chemical reactions, often serving as protecting groups or intermediates. For instance, tert-butyl aminocarbonate is known to rapidly acylate amines . The tert-butyl group itself is a common protecting group for alcohols and carboxylic acids, which can be removed under acidic conditions. The boron-containing tert-butyl carbonates are particularly interesting due to their potential in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonates are influenced by their molecular structure. These compounds are generally noncrystalline and exhibit good solubility in polar solvents . They can form stable and flexible films, which is advantageous for material applications. The thermal stability of these compounds is also notable, with high glass transition temperatures and significant resistance to thermal degradation . The presence of the tert-butyl group imparts steric bulk, which can influence the reactivity and stability of the compounds .

Applications De Recherche Scientifique

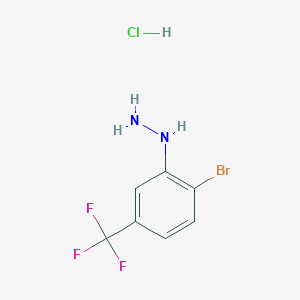

Application in Synthesis of Crizotinib

- Summary of the Application: Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate is used as an important intermediate in the synthesis of crizotinib . Crizotinib is a drug used in the treatment of certain types of cancer.

- Methods of Application or Experimental Procedures: The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific experimental procedures and technical details were not provided in the sources.

- Results or Outcomes: The successful synthesis of this compound provides a pathway for the production of crizotinib . Quantitative data or statistical analyses were not provided in the sources.

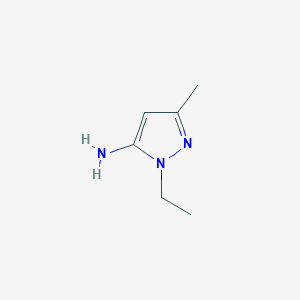

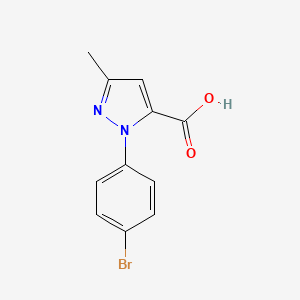

Application in Synthesis of Pyrazole Derivatives

- Summary of the Application: This compound is used as an important intermediate in the synthesis of pyrazole derivatives . Pyrazole derivatives are a class of compounds that have shown a wide range of biological activities.

- Methods of Application or Experimental Procedures: The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific experimental procedures and technical details were not provided in the sources.

- Results or Outcomes: The successful synthesis of this compound provides a pathway for the production of various pyrazole derivatives . Quantitative data or statistical analyses were not provided in the sources.

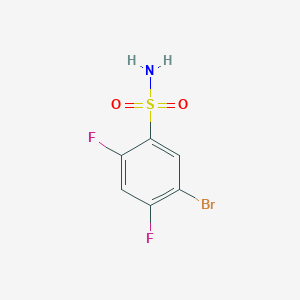

Application in Synthesis of Sulfonate Derivatives

- Summary of the Application: This compound is used as an important intermediate in the synthesis of sulfonate derivatives . Sulfonate derivatives are a class of compounds that have shown a wide range of biological activities.

- Methods of Application or Experimental Procedures: The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific experimental procedures and technical details were not provided in the sources.

- Results or Outcomes: The successful synthesis of this compound provides a pathway for the production of various sulfonate derivatives . Quantitative data or statistical analyses were not provided in the sources.

Application in Synthesis of Pyrazole Derivatives

- Summary of the Application: This compound is used as an important intermediate in the synthesis of pyrazole derivatives . Pyrazole derivatives are a class of compounds that have shown a wide range of biological activities.

- Methods of Application or Experimental Procedures: The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific experimental procedures and technical details were not provided in the sources.

- Results or Outcomes: The successful synthesis of this compound provides a pathway for the production of various pyrazole derivatives . Quantitative data or statistical analyses were not provided in the sources.

Application in Synthesis of Sulfonate Derivatives

- Summary of the Application: This compound is used as an important intermediate in the synthesis of sulfonate derivatives . Sulfonate derivatives are a class of compounds that have shown a wide range of biological activities.

- Methods of Application or Experimental Procedures: The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific experimental procedures and technical details were not provided in the sources.

- Results or Outcomes: The successful synthesis of this compound provides a pathway for the production of various sulfonate derivatives . Quantitative data or statistical analyses were not provided in the sources.

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMJUAVZLWOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378795 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate | |

CAS RN |

480438-75-3 | |

| Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)